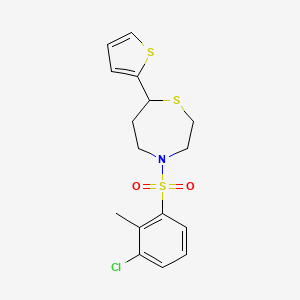
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. It has gained significant attention in the scientific community due to its potential applications in research and development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound that likely shares characteristics and applications with related sulfonamide and thiophene derivatives, given the specific details of the compound are scarce. Research into similar compounds highlights a range of applications, primarily in the synthesis of pharmaceuticals and materials with unique chemical properties. For instance, sulfonamide derivatives have been synthesized for their potential as antimicrobial agents. Such compounds, incorporating a sulfamoyl moiety, have shown promising results against both bacterial and fungal infections (Darwish et al., 2014). Furthermore, the synthesis of pro-apoptotic indapamide derivatives for anticancer applications suggests the versatility of sulfonamide compounds in therapeutic contexts (Yılmaz et al., 2015).
Antiviral and Anticancer Applications
Specific sulfonamide derivatives have been identified for their antiviral properties, particularly against the tobacco mosaic virus, indicating potential applications in plant protection or as leads for antiviral drug development (Chen et al., 2010). The exploration of 1,4-naphthoquinone derivatives, containing phenylaminosulfanyl moiety, has unveiled compounds with significant cytotoxic activity against human cancer cell lines, suggesting their potential as cancer therapeutics (Ravichandiran et al., 2019).
Material Science Applications
In material science, the synthesis of water-soluble and self-doped polythiophene derivatives demonstrates the utility of thiophene-based compounds in developing conductive polymers, which are crucial for electronic and optoelectronic applications (Turac et al., 2008). Additionally, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing high refractive indexes and small birefringences, illustrate the potential of sulfonamide and thiophene derivatives in creating advanced optical materials (Tapaswi et al., 2015).
Anticonvulsant Activity
Moreover, the development of 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives and their evaluation for anticonvulsant activity highlight the medicinal chemistry applications of sulfonamide compounds, providing insights into their potential use in treating neurological disorders (Thakur et al., 2017).
Propiedades
IUPAC Name |
4-(3-chloro-2-methylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S3/c1-12-13(17)4-2-6-16(12)23(19,20)18-8-7-15(22-11-9-18)14-5-3-10-21-14/h2-6,10,15H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDXRMNPUGKKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

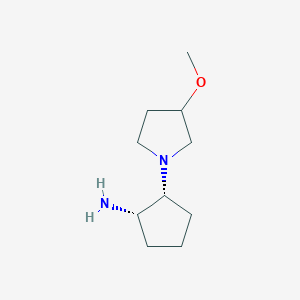
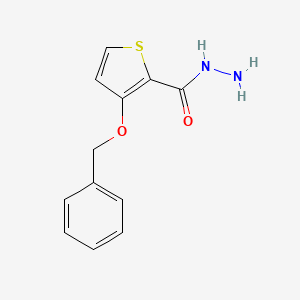
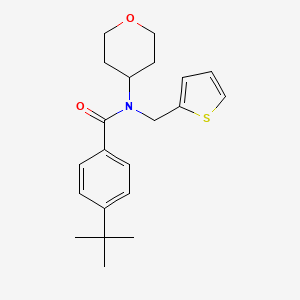
![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)
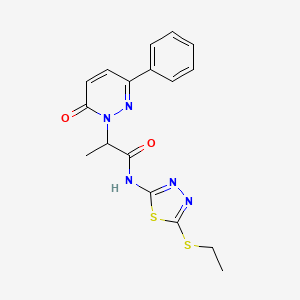
![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)

![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)

![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)